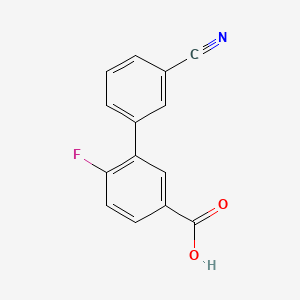

3-(3-Cyanophenyl)-4-fluorobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-cyanophenyl)-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FNO2/c15-13-5-4-11(14(17)18)7-12(13)10-3-1-2-9(6-10)8-16/h1-7H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHAXFUGKVKKRTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60688787 | |

| Record name | 3'-Cyano-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60688787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261977-67-6 | |

| Record name | 3'-Cyano-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60688787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis and Precursor Synthesis Strategies

A retrosynthetic approach to 3-(3-Cyanophenyl)-4-fluorobenzoic acid logically disconnects the molecule at the biaryl C-C bond. This reveals two key synthons: a 4-fluorobenzoic acid derivative functionalized at the 3-position and a 3-cyanophenyl derivative. The specific functional groups on these precursors are chosen to be compatible with a chosen cross-coupling reaction.

The synthesis of appropriately substituted 4-fluorobenzoic acid is a critical first step. Common intermediates are halogenated or boronylated derivatives, which serve as coupling partners in subsequent reactions.

3-Bromo-4-fluorobenzoic acid: This intermediate can be prepared from fluorobenzene (B45895) through a sequence involving Friedel-Crafts acylation with acetyl chloride in the presence of a catalyst like aluminum chloride, followed by bromination. numberanalytics.comrsc.org The resulting bromo-fluoro-acetophenone is then oxidized to the carboxylic acid using a hypochlorite (B82951) solution. numberanalytics.comrsc.org This method provides a reliable route to this key precursor. libretexts.org Another approach involves the bromination of 4-fluorobenzoic acid itself. byjus.com

4-Fluoro-3-iodobenzoic acid: This iodo-substituted analogue is another viable precursor for cross-coupling reactions. wikipedia.orgrsc.orgnih.govmycollegevcampus.comnumberanalytics.com Its synthesis can be achieved through various iodination methods of 4-fluorobenzoic acid or related precursors.

4-Fluoro-3-boronobenzoic acid: The synthesis of boronic acid derivatives is also a common strategy. For instance, 3-amino-4-fluorobenzoic boronic acid can be synthesized from p-fluorobromobenzene by first forming a Grignard reagent, which then reacts with trimethyl borate (B1201080) to create the boronic acid. libretexts.org Subsequent nitration and reduction steps yield the desired amino-substituted boronic acid. libretexts.org This highlights a pathway to introduce a boronic acid moiety, which is essential for Suzuki-Miyaura coupling.

The choice of intermediate often depends on the desired coupling reaction, with iodo and bromo derivatives generally being more reactive than chloro derivatives in typical palladium-catalyzed couplings.

The second key fragment is the 3-cyanophenyl group. This can be prepared as a boronic acid or a halide, depending on the coupling strategy.

3-Cyanophenylboronic acid: This is a widely used reagent in Suzuki-Miyaura cross-coupling reactions. acs.orgwikipedia.orgacs.orgwikipedia.org It serves as the nucleophilic partner, donating the cyanophenyl group to the electrophilic fluorinated benzoic acid derivative. wikipedia.orgacs.org

3-Bromobenzonitrile: Alternatively, the cyanophenyl moiety can be introduced as a halide. 3-Bromobenzonitrile is a common choice and can be synthesized through various methods. thermofisher.comresearchgate.netorganic-chemistry.orgmdpi.com For example, it can be prepared from 3-aminobenzonitrile (B145674) via a Sandmeyer-type reaction.

| Precursor Type | Example Compound | CAS Number | Key Synthetic Application |

| Fluorinated Benzoic Acid | 3-Bromo-4-fluorobenzoic acid | 1007-16-5 | Electrophilic partner in cross-coupling |

| Fluorinated Benzoic Acid | 4-Fluoro-3-iodobenzoic acid | 403-18-9 | Electrophilic partner in cross-coupling |

| Cyanophenyl Moiety | 3-Cyanophenylboronic acid | 150255-96-2 | Nucleophilic partner in Suzuki-Miyaura coupling |

| Cyanophenyl Moiety | 3-Bromobenzonitrile | 6952-59-6 | Electrophilic partner in cross-coupling |

Direct Synthetic Routes to this compound

With the precursors in hand, the central biaryl bond can be formed through several powerful synthetic methods.

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for the formation of C-C bonds between aromatic rings. researchgate.net This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like 3-cyanophenylboronic acid) with an organohalide (like 3-bromo- (B131339) or 3-iodo-4-fluorobenzoic acid). researchgate.netnih.govnih.gov

The general scheme for the Suzuki-Miyaura synthesis of this compound is as follows: A mixture of 3-halo-4-fluorobenzoic acid and 3-cyanophenylboronic acid is reacted in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base, like sodium carbonate or cesium fluoride. researchgate.netnih.gov The reaction is typically carried out in a suitable solvent system, which can include a mixture of an organic solvent and water. The base is crucial for the activation of the boronic acid. Despite its utility, finding optimal conditions for substrates that may be electronically deactivated can sometimes be challenging. researchgate.net

| Reaction Component | Example | Role in Reaction |

| Aryl Halide | 3-Bromo-4-fluorobenzoic acid | Electrophilic Partner |

| Boronic Acid | 3-Cyanophenylboronic acid | Nucleophilic Partner |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | Facilitates C-C bond formation |

| Base | Sodium Carbonate / Cesium Fluoride | Activates Boronic Acid |

| Solvent | Toluene/Water or Dioxane/Water | Reaction Medium |

Before the advent of modern cross-coupling reactions, classical methods were used for biaryl synthesis, though they often suffer from lower yields and harsher conditions. libretexts.orglibretexts.orgthermofisher.com

Ullmann Reaction: The Ullmann reaction involves the copper-promoted coupling of two aryl halide molecules to form a symmetrical or unsymmetrical biaryl. wikipedia.orgorganic-chemistry.orgchromforum.orgfiveable.me In the context of synthesizing the target molecule, a mixed Ullmann reaction between a 3-halo-4-fluorobenzoic acid and a 3-halobenzonitrile could be envisioned, though controlling the formation of the desired unsymmetrical product over homocoupling byproducts can be a significant challenge. The reaction typically requires high temperatures and stoichiometric amounts of copper. organic-chemistry.org

Gomberg-Bachmann Reaction: This reaction provides a route to unsymmetrical biaryls through the reaction of a diazonium salt with another aromatic compound. libretexts.orglibretexts.orgthermofisher.comresearchgate.net For instance, the diazonium salt derived from 3-amino-4-fluorobenzoic acid could be reacted with benzonitrile. However, yields in the Gomberg-Bachmann reaction are often low due to the formation of side products. libretexts.orgthermofisher.com Recent advancements have explored milder conditions, for example, using visible light promotion. researchgate.net

These classical methods, while historically important, have largely been superseded by the more efficient and versatile palladium-catalyzed cross-coupling reactions for the synthesis of complex biaryls like this compound. nih.gov

Derivatization Strategies for Structural Modification

The functional groups present in this compound—the carboxylic acid and the nitrile—offer multiple handles for further structural modification and derivatization. numberanalytics.comacs.org

Carboxylic Acid Derivatization: The carboxylic acid group is readily converted into a variety of other functional groups. mdpi.comresearchgate.net

Esterification: Reaction with an alcohol under acidic conditions or using a coupling agent can yield the corresponding ester.

Amidation: Coupling with an amine, often facilitated by reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), produces amides. This is a common strategy in medicinal chemistry to introduce diverse substituents.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.

Nitrile Group Transformations: The nitrile group also provides opportunities for chemical modification. numberanalytics.comrsc.orgacs.orgwikipedia.org

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to either a carboxamide or a carboxylic acid, depending on the reaction conditions. rsc.orgwikipedia.org

Reduction: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride can convert the nitrile to a primary amine (an aminomethyl group). wikipedia.org

Cycloaddition Reactions: Nitriles can participate in cycloaddition reactions, for example, with azides to form tetrazoles, which are important heterocyclic structures in drug discovery. acs.org

These derivatization strategies allow for the systematic exploration of the chemical space around the core this compound scaffold, enabling the synthesis of a wide range of analogues for various applications.

Carboxyl Group Functionalization (e.g., Esterification, Amidation)

The carboxylic acid group is a primary site for chemical modification, allowing for the synthesis of a wide array of derivatives such as esters and amides. These functionalization reactions are typically straightforward and can be accomplished using standard organic chemistry techniques. google.com

Esterification: The conversion of this compound to its corresponding esters can be achieved through several methods. A common laboratory procedure is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. globalscientificjournal.comiajpr.com The reaction mixture is typically heated to drive the equilibrium towards the ester product. globalscientificjournal.com Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, coupling reagents can be employed. researchgate.net For instance, the Mitsunobu reaction provides a powerful method for the esterification of benzoic acids with phenols. researchgate.net

Amidation: The synthesis of amides from this compound involves coupling the carboxylic acid with a primary or secondary amine. This transformation often requires the activation of the carboxyl group to facilitate the nucleophilic attack by the amine. Common activating agents include thionyl chloride (to form an acyl chloride intermediate) or carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). google.com These methods allow for the formation of a stable amide bond under relatively mild conditions. The formation of carboxamides from the carboxyl group is a well-established technique for related cyanobenzoic acid derivatives. google.com

A summary of common functionalization reactions for the carboxyl group is presented below.

| Reaction | Reagents | Product |

| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (R-O-C=O)-Ar |

| Amidation | Amine (R-NH₂), Coupling Agent (e.g., EDCI) | Amide (R-NH-C=O)-Ar |

| Acyl Halide Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acyl Chloride (Cl-C=O)-Ar |

Aromatic Ring Substitutions and Modifications

Further substitutions on the two aromatic rings of this compound are challenging due to the existing substitution pattern but can be achieved under specific conditions. The electronic nature of the existing substituents—the electron-withdrawing cyano and carboxyl groups and the electron-withdrawing but ortho-para directing fluorine atom—influences the position of any subsequent electrophilic aromatic substitution.

Cyano-activated fluoro displacement reactions have been noted in similar molecular structures, indicating the reactivity of the cyano and fluoro groups under certain conditions. fluoromart.com The synthesis of related compounds often involves building the substitution pattern on separate precursor rings before the final coupling step. For example, a common strategy involves the halogen exchange on a nitro-substituted ring, such as replacing a chlorine atom with fluorine, followed by other transformations. google.comgoogle.com

Cyanophenyl Moiety Transformations

The cyano group on the phenyl ring is a versatile functional group that can undergo several important chemical transformations. While often introduced late in a synthetic sequence, its presence opens up further derivatization possibilities. nih.gov

A key synthetic route to introduce the cyano group is the Sandmeyer reaction. google.comgoogle.com This procedure involves the diazotization of a primary aromatic amine with a reagent like sodium nitrite (B80452) in an acidic solution, followed by treatment with a copper(I) cyanide salt to yield the nitrile. google.com

Once in place, the cyano group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid. It can also be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. These transformations significantly alter the electronic and structural properties of the molecule, providing access to different classes of compounds.

Mechanistic Investigations of Key Synthetic Reactions

Understanding the mechanisms of the reactions used to synthesize and modify this compound is crucial for optimizing reaction conditions and controlling product outcomes.

Elucidation of Reaction Pathways

The synthesis of substituted biphenyl (B1667301) compounds like this compound often relies on palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.gov A plausible pathway involves the coupling of two functionalized benzene (B151609) rings: one a boronic acid (or ester) and the other a halide. For this specific molecule, the synthesis could involve reacting 4-fluoro-3-(dihydroxyboryl)benzoic acid with 3-bromobenzonitrile.

The mechanism of the Suzuki coupling is a well-studied catalytic cycle involving three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide.

Transmetalation: The aryl group from the boronic acid derivative is transferred to the palladium center.

Reductive Elimination: The two aryl groups are coupled, forming the biphenyl structure and regenerating the palladium(0) catalyst.

Another important mechanistic aspect relates to the conformation of the molecule itself. Biphenyls are generally not planar due to steric hindrance between the ortho hydrogens of the two rings. libretexts.org The molecule exists in a twisted conformation, with a specific dihedral angle between the planes of the two benzene rings. libretexts.org Rotation around the central carbon-carbon single bond is possible, but the energy barrier to this rotation can be influenced by the size of ortho-substituents. libretexts.org

Role of Catalysis in Stereoselective Syntheses

While this compound itself is achiral, the principles of stereoselective synthesis are highly relevant to the broader class of substituted biphenyls. When bulky substituents are placed at the ortho positions of the biphenyl core, rotation around the central C-C bond can be restricted, leading to a form of stereoisomerism known as atropisomerism. libretexts.org If the energy barrier to rotation is high enough, the resulting enantiomers can be isolated. libretexts.org

Catalysis plays a pivotal role in achieving stereoselectivity in the synthesis of such chiral biphenyls. Asymmetric synthesis, employing chiral catalysts, can favor the formation of one atropisomer over the other. For instance, modified palladium catalysts with chiral phosphine (B1218219) ligands are used in asymmetric Suzuki-Miyaura reactions to produce enantiomerically enriched biphenyls.

In the context of synthesizing derivatives of this compound, various catalysts are essential. Hydrogenation reactions to convert a nitro group to an amine often use catalysts like palladium on carbon (Pd/C) or nickel. google.com Oxidation of a methyl group on a precursor molecule to a carboxylic acid can be performed with oxidizing agents like potassium permanganate (B83412) or with ruthenium-derivative catalysts. google.com

The table below lists catalysts used in relevant synthetic transformations.

| Reaction Type | Catalyst | Purpose |

| Suzuki-Miyaura Coupling | PdCl₂ or other Pd(0) sources | Formation of the biphenyl C-C bond nih.gov |

| Hydrogenation | Pd/C, Nickel, SnCl₂/HCl | Reduction of a nitro group to an amine google.com |

| Oxidation | KMnO₄, Ruthenium derivatives | Oxidation of a methyl group to a carboxylic acid google.com |

Advanced Structural Characterization and Elucidation Methodologies

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation. For 3-(3-cyanophenyl)-4-fluorobenzoic acid, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) would be required to confirm its complex aromatic structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Aromatic and Fluorine Environments

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. Both ¹H and ¹³C NMR would be essential to map the carbon-hydrogen framework, while ¹⁹F NMR would provide specific information about the fluorine atom's environment.

¹H NMR Spectroscopy: The proton NMR spectrum would show a complex set of signals in the aromatic region (typically δ 7.0-8.5 ppm).

The protons on the 4-fluorobenzoic acid ring would exhibit splitting patterns influenced by the adjacent protons and the fluorine atom.

The protons on the 3-cyanophenyl ring would also appear as a distinct set of multiplets.

A very broad singlet, characteristic of a carboxylic acid proton, would be expected in the downfield region of the spectrum (typically δ 10-13 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, with each unique carbon atom appearing as a separate signal.

Key signals would include those for the two aromatic rings, the carboxylic acid carbon (δ ~165-170 ppm), and the nitrile carbon (δ ~115-120 ppm).

The carbons on the fluorinated ring would show characteristic splitting (C-F coupling constants), which is definitive for identifying the position of the fluorine atom.

¹⁹F NMR Spectroscopy: This technique is highly specific to the fluorine environment. A single signal would be expected for the fluorine atom on the benzoic acid ring. Its chemical shift would be indicative of its electronic environment, influenced by the adjacent carboxylic acid and the biphenyl (B1667301) linkage.

Table 1: Predicted ¹H and ¹³C NMR Data Characteristics for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ) Range (ppm) | Expected Multiplicity |

| ¹H | Carboxylic Acid (-COOH) | 10 - 13 | Broad Singlet (s) |

| ¹H | Aromatic Protons (Ar-H) | 7.0 - 8.5 | Doublets (d), Triplets (t), Multiplets (m) |

| ¹³C | Carboxylic Acid (-C OOH) | 165 - 170 | Singlet (or doublet due to C-F coupling) |

| ¹³C | Aromatic Carbons (Ar-C) | 110 - 150 | Multiple signals, some with C-F coupling |

| ¹³C | Nitrile Carbon (-C N) | 115 - 120 | Singlet |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would be expected to show several characteristic absorption bands:

O-H Stretch: A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

C≡N Stretch: A medium-intensity, sharp band in the range of 2220-2240 cm⁻¹ for the nitrile functional group. sigmaaldrich.com

C-F Stretch: A strong absorption in the region of 1200-1300 cm⁻¹ indicating the presence of the carbon-fluorine bond.

C-H Aromatic Stretches: Signals appearing just above 3000 cm⁻¹.

C=C Aromatic Bending: Several bands in the "fingerprint region" (below 1600 cm⁻¹) corresponding to the vibrations of the two aromatic rings.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong |

| Nitrile | C≡N Stretch | 2220 - 2240 | Medium, Sharp |

| Aryl Fluoride | C-F Stretch | 1200 - 1300 | Strong |

| Aromatic Ring | C=C Bending | 1400 - 1600 | Medium to Weak |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The molecular formula for this compound is C₁₄H₈FNO₂, giving it a molecular weight of approximately 241.22 g/mol . cymitquimica.com

High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass to within a few parts per million, which validates the molecular formula. The mass spectrum would show a prominent molecular ion peak ([M]⁺ or [M-H]⁻ depending on the ionization mode). Analysis of the fragmentation pattern would help to confirm the structure, with expected fragments corresponding to the loss of groups such as -OH, -COOH, and the cleavage of the bond between the two phenyl rings.

Crystallographic Studies for Solid-State Structure Determination

Should this compound be successfully synthesized and crystallized, single-crystal X-ray diffraction would provide the ultimate proof of its structure. This powerful technique maps the electron density of a crystalline solid, allowing for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the solid state.

This analysis would confirm:

The planar nature of the benzoic acid and cyanophenyl rings.

The dihedral angle between the two aromatic rings, which is a key structural parameter in biphenyl systems.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the carboxylic acid groups and potential π-π stacking interactions between the aromatic rings.

While no published crystal structure currently exists for this specific compound, such a study would be the definitive method for its solid-state structural elucidation.

Structure Activity Relationship Sar and Computational Chemistry Studies

Principles of Ligand Design and Optimization

The potency and selectivity of a drug candidate are intimately linked to its structural features. Ligand design and optimization are iterative processes involving the rational modification of a lead compound to enhance its interaction with a biological target.

Rational drug design relies on understanding the three-dimensional structure of the target protein and the key interactions that govern molecular recognition. For inhibitors based on biphenyl (B1667301) scaffolds, the design process often focuses on mimicking the binding mode of known ligands or endogenous substrates. nih.gov The design of inhibitors frequently involves identifying a pharmacophore, which is the essential arrangement of functional groups required for biological activity. nih.govnih.gov

In the context of kinase inhibitors, for example, a typical pharmacophore includes a planar nitrogenous heterocyclic system, a linker, a hydrogen bonding domain, and a hydrophobic moiety. nih.gov The design of 3-(3-Cyanophenyl)-4-fluorobenzoic acid incorporates several key features:

Biphenyl Core: This provides a rigid scaffold that positions other functional groups in a specific orientation for optimal target interaction. Biphenyl derivatives are a cornerstone in medicinal chemistry due to their presence in numerous pharmacologically active compounds. ajgreenchem.comajgreenchem.com

Carboxylic Acid Group: This functional group is crucial in drug design as it can act as a hydrogen bond donor and acceptor, forming critical interactions with amino acid residues in the target's active site. ajgreenchem.comajgreenchem.com It also enhances the polarity and hydrophilicity of the molecule. ajgreenchem.comajgreenchem.com

Cyano and Fluoro Groups: These electron-withdrawing groups significantly influence the electronic properties of the phenyl rings. The fluorine atom, in particular, can be critical for activity. For instance, in a series of isocoumarin (B1212949) analogues, fluoro groups at the meta and para positions of a phenyl ring were found to increase antimetastatic effects. mdpi.com Relocating a halogen atom can have significant effects on inhibitory activity, demonstrating the importance of precise positioning. bath.ac.uk

The process often involves docking studies to predict how a designed molecule will bind to its target, followed by synthesis and biological evaluation to validate the computational hypotheses. nih.govresearchgate.net

For instance, in a study of biphenyl carboxamide analogues, substitutions at the para position were found to be more favorable than at the ortho position, which can mimic the pharmacophore of COX-2 inhibitors. walshmedicalmedia.com The synthesis of a library of biphenyl carboxylic acids via Suzuki-Miyaura coupling has allowed for the screening of various substituted boronic acids, leading to the identification of compounds with outstanding anticancer activity. ajgreenchem.comajgreenchem.com

The table below summarizes findings from SAR studies on related compound classes, illustrating the effect of different substituents.

| Compound Class | Substitution | Effect on Activity | Reference |

|---|---|---|---|

| Biphenyl Carboxamides | Para-substitution on biphenyl ring | Favorable for activity compared to ortho-substitution | walshmedicalmedia.com |

| Dual Aromatase-Sulfatase Inhibitors | m,m'-difluoro substitution on phenyl ring | More effective for aromatase inhibition than o,m-disubstitution | bath.ac.uk |

| Isocoumarins | Fluoro groups on meta and para positions of phenyl ring | Increased antimetastatic effect | mdpi.com |

| (Z)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(phenylamino)prop-2-en-1-ones | Electron-withdrawing chloro group on B ring | Exhibited low cytotoxic activity | mdpi.com |

These studies underscore that even minor structural modifications, such as changing the position or type of a halogen substituent, can lead to significant changes in biological activity. mdpi.combath.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govnih.gov This approach is fundamental to modern drug discovery, allowing for the prediction of the activity of unsynthesized compounds. nih.gov

The development of a QSAR model begins with a dataset of compounds with known biological activities. medcraveonline.com Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. nih.gov These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric fields). nih.govwalshmedicalmedia.com

Multiple Linear Regression (MLR) is a common statistical method used to build a QSAR model, creating an equation that correlates the descriptors with the biological activity. walshmedicalmedia.comnih.gov For a series of biphenyl carboxamide analogs, a 2D-QSAR study using topological descriptors resulted in a statistically significant model with a correlation coefficient (r²) of 0.842 and an internal predictivity of 0.69. walshmedicalmedia.com Similarly, a QSAR model for benzoxazole (B165842) derivatives as IMPDH inhibitors yielded an r² of 0.7948. nih.gov

The quality and predictive power of a QSAR model are assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation, Q²) and external validation using an independent test set of compounds. nih.govresearchgate.net

| Inhibitor Class | QSAR Method | Key Statistics | Reference |

|---|---|---|---|

| Biphenyl Carboxamide Analogues | 2D-QSAR (MLR) | r² = 0.842, Internal Predictivity = 0.69 | walshmedicalmedia.com |

| Biphenyl Carboxamide Derivatives | 2D-QSAR (MLR) | Training Set R² = 0.800, Predicted R² = 0.7217 | medcraveonline.com |

| Biphenyl Carboxylic Acid MMP-3 Inhibitors | 3D-QSAR (3D-HoVAIF-PLS) | R² = 0.873, Q² (LOO) = 0.841 | researchgate.net |

| Benzoxazole IMPDH Inhibitors | 2D-QSAR (MLR) | r² = 0.7948 | nih.gov |

Modern QSAR studies increasingly employ sophisticated machine learning (ML) and deep learning (DL) algorithms to handle complex, high-dimensional, and noisy biological data. nih.govyoutube.comresearchgate.net These methods can often capture non-linear relationships that are missed by traditional linear models. nih.gov

Commonly used ML algorithms in QSAR include:

Support Vector Machines (SVM): A powerful algorithm for both classification and regression tasks. youtube.com

Random Forest (RF): An ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction. nih.govresearchgate.net

k-Nearest Neighbors (KNN): A non-parametric method used for classification and regression. nih.gov

Artificial Neural Networks (ANN) and Deep Learning (DL): These models, inspired by the human brain, use multi-layered networks to learn from data. nih.govyoutube.com A deep learning model was successfully used to screen for potential inhibitors of Inosine 5' monophosphate dehydrogenase (IMPDH). nih.gov

These advanced models are typically trained on a large dataset and validated using cross-validation and external test sets to ensure their robustness and reliability. nih.gov The application of ML has been shown to improve hit prioritization and optimization in ligand-based virtual screening campaigns. researchgate.net For example, in a study to identify LpxC inhibitors, 24 different QSAR classification models were built using 12 different machine learning algorithms, with the best models achieving test set accuracies around 0.80. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to visualize and predict the behavior of molecules at an atomic level. Molecular docking and molecular dynamics (MD) simulations are two of the most powerful tools in this domain.

Molecular Docking is used to predict the preferred orientation of a ligand when it binds to a target protein. researchgate.net This helps in understanding the binding mode and identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov For a series of biphenyl carboxylic acid inhibitors of MMP-3, molecular docking was used to generate optimal conformations for a subsequent 3D-QSAR study. researchgate.net Docking studies of synthesized biphenyl carboxylic acids against the estrogen receptor alpha have revealed promising binding interactions and notable binding energy. ajgreenchem.com

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-receptor interaction. An MD simulation calculates the motion of atoms over time, allowing researchers to assess the stability of the predicted binding pose and the flexibility of the protein's active site. nih.gov MD simulations were used to evaluate the stability of docked complexes of benzoxazole derivatives with the IMPDH protein. nih.gov Similarly, a molecular dynamic simulation study supported the hypothesis that atypical dopamine (B1211576) transporter (DAT) inhibitors bind in a different conformation than cocaine, which could explain their unique behavioral profiles. nih.gov In a study of cholinesterase inhibitors, molecular modeling revealed that derivatives of 4-fluorobenzoic acid could adopt either a bent or an extended conformation within the active site of butyrylcholinesterase. nih.gov

Together, these computational approaches provide invaluable insights that guide the rational design of more potent and selective inhibitors, such as those based on the this compound scaffold.

Cheminformatics and Virtual Screening Applications

Cheminformatics combines computational tools to analyze and manage large chemical datasets, accelerating drug discovery. cinj.org this compound and its analogs can be studied using cheminformatics approaches, particularly virtual screening, to identify potential biological targets or new lead compounds. nih.govcinj.org

Virtual screening (VS) is a computational methodology used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govmdpi.com There are two main types of virtual screening:

Structure-Based Virtual Screening (SBVS): This approach requires the 3D structure of the target protein. A library of compounds is docked into the target's binding site, and compounds are ranked based on their docking scores. mdpi.com This method is powerful for discovering novel scaffolds that are sterically and electrostatically complementary to the binding site. Consensus scoring, which combines the results from multiple docking/scoring methods, can be used to improve the hit rate and reduce false positives. mdpi.com

Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, but one or more active ligands are available, LBVS can be used. This method searches for new molecules that are similar to the known actives. Similarity can be based on 2D fingerprints, 3D shape (pharmacophores), or other molecular descriptors. unipi.it A pharmacophore model, for example, defines the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity.

The workflow for a virtual screening campaign typically involves preparing a large compound library, filtering it based on desirable physicochemical properties (like Lipinski's rule of five) to ensure drug-likeness, performing the screening (either structure- or ligand-based), and finally selecting a smaller number of "hits" for experimental testing. nih.govmdpi.com

Role As a Key Intermediate in Complex Organic Synthesis

Precursor in the Synthesis of Heterocyclic Compounds

The molecular architecture of 3-(3-Cyanophenyl)-4-fluorobenzoic acid provides strategically positioned functional groups—the carboxylic acid and the nitrile (cyano group)—that serve as versatile handles for constructing a variety of heterocyclic rings. Heterocyclic compounds are fundamental to medicinal chemistry and materials science, and this intermediate offers a direct route to highly functionalized systems. globalscientificjournal.com

The carboxylic acid moiety can be readily converted into other functional groups such as esters, amides, or acyl chlorides. These derivatives can then undergo intramolecular or intermolecular cyclization reactions. For example, reaction with a hydrazine (B178648) derivative could lead to the formation of oxadiazole or pyrazole (B372694) rings. researchgate.net

Simultaneously, the cyano group is a key participant in cycloaddition reactions. A well-established method for forming tetrazole rings involves the [2+3] cycloaddition of a nitrile with an azide, such as sodium azide. This reaction is often facilitated under hydrothermal conditions and can be used to synthesize complex coordination polymers. nbinno.com The synthesis of triazole rings is another possibility, which has been explored in the development of anticancer agents. mdpi.com The presence of both the carboxylic acid and cyano group allows for sequential or one-pot reactions to build complex, fused heterocyclic systems.

Building Block for Multifunctional Molecules

In modern chemical synthesis, a "building block" is a molecule that serves as a convenient unit for the assembly of more complex molecular architectures. fluorochem.co.uk this compound is an exemplary building block due to its trifunctional nature, which allows for controlled, stepwise synthesis of multifunctional molecules.

The three key features of the molecule are:

The Carboxylic Acid Group : This group is a primary site for forming amide bonds—a cornerstone of medicinal chemistry—or ester linkages. This allows the molecule to be coupled to other fragments, such as amines or alcohols, to build larger structures.

The Cyano Group : This group can be transformed into other functionalities. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used as a precursor for nitrogen-containing heterocycles like tetrazoles. nbinno.com This versatility allows for diverse molecular modifications at this position.

The Fluorinated Biphenyl (B1667301) Core : The fluorine atom and the biphenyl structure are crucial for tuning the molecule's physical and biological properties. Fluorine substitution is a common strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. ossila.com The biphenyl core provides a rigid scaffold that can be important for orienting other functional groups in three-dimensional space.

This combination makes the compound a valuable precursor for creating molecules with potential applications in pharmaceuticals, agrochemicals, and materials science, where precise control over molecular shape and function is critical. fluorochem.co.ukfluoromart.com

Development of Catalytic Systems and Processes

While not a catalyst itself, this compound is intrinsically linked to the development and application of advanced catalytic processes. Its own synthesis and its subsequent use in building more complex molecules rely heavily on modern catalytic methods.

The synthesis of cyanobenzoic acid derivatives often involves catalytic oxidation or other transformations where the choice of catalyst is crucial for achieving high yields and avoiding unwanted side reactions. google.comgoogle.com For example, processes have been developed that use ruthenium or iridium derivative catalysts for the oxidation of methyl groups to carboxylic acids in the presence of a nitrile. google.com

Furthermore, the fluorine atom on the phenyl ring makes this compound suitable for use in fluorous synthesis. nih.gov This technique uses perfluoroalkyl chains as "phase tags" to simplify the separation of products and catalysts from the reaction mixture. A fluorous-tagged catalyst could be used in a reaction involving this compound, with separation facilitated by fluorous solid-phase extraction (F-SPE). nih.gov This approach streamlines purification, which is a significant bottleneck in complex synthesis. The development of such processes is essential for efficient, scalable, and environmentally conscious chemical manufacturing.

Summary of Synthetic Utility

| Feature | Synthetic Role | Potential Applications |

| Carboxylic Acid & Cyano Groups | Precursors for cyclization reactions | Synthesis of oxadiazoles, triazoles, tetrazoles, and other heterocycles. globalscientificjournal.comnbinno.commdpi.com |

| Trifunctional Structure | Versatile building block for molecular assembly | Creation of complex molecules for medicinal chemistry and materials science. fluorochem.co.ukfluoromart.com |

| Fluorine Atom | Enables use in specialized synthetic techniques | Facilitates purification via fluorous synthesis methods and enhances biological properties. ossila.comnih.gov |

Investigation of Molecular Interactions and Biological Target Engagement Mechanisms

Enzyme Inhibition Studies at the Molecular Level

Enzyme inhibition is a key mechanism by which therapeutic compounds exert their effects. Understanding these interactions at a molecular level is crucial for drug design and optimization.

To determine how a compound like 3-(3-Cyanophenyl)-4-fluorobenzoic acid might inhibit an enzyme, researchers typically employ techniques such as X-ray crystallography of the enzyme-inhibitor complex. This provides a static, high-resolution image of the binding pocket, revealing the precise orientation of the inhibitor and its interactions with specific amino acid residues. nih.gov Computational methods, including molecular docking and molecular dynamics simulations, are also used to predict and analyze these binding modes, offering insights into the dynamic nature of the interaction. nih.govrsc.orgbiorxiv.org Such studies can elucidate whether the compound binds to the active site, an allosteric site, or an uncharacterized pocket on the enzyme surface.

Enzyme kinetics studies are fundamental to characterizing the mechanism of inhibition. nih.gov These experiments measure the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor. The data generated allows for the determination of key parameters such as the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). researchgate.net This information is critical for understanding how the inhibitor affects the enzyme's catalytic efficiency and its affinity for the substrate. For an inhibitor of an enzyme like SCD, assays would typically measure the conversion of a radiolabeled saturated fatty acyl-CoA to its monounsaturated counterpart. researchgate.net

Receptor Modulation Investigations

Beyond enzymes, bioactive compounds can also modulate the function of cellular receptors, acting as agonists, antagonists, or allosteric modulators.

The affinity of a ligand for its receptor is a primary determinant of its potency. This is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki) in the case of antagonists. Radioligand binding assays are a common method for determining these values. In such assays, a radiolabeled ligand with known affinity for the receptor is competed off by the unlabeled test compound, allowing for the calculation of the test compound's binding affinity.

Functional assays are employed to determine the effect of a compound on receptor activity. For G-protein coupled receptors (GPCRs), for example, assays might measure downstream signaling events such as changes in intracellular calcium levels or cyclic AMP (cAMP) production. An agonist will activate the receptor and elicit a biological response, while an antagonist will block the action of an agonist without producing a response of its own. An allosteric modulator binds to a site on the receptor distinct from the primary ligand binding site, altering the receptor's affinity for the endogenous ligand or its signaling efficacy.

Protein-Ligand Interaction Dynamics and Thermodynamics

The binding of a ligand to a protein is a dynamic process governed by thermodynamic principles. dntb.gov.ua Techniques such as isothermal titration calorimetry (ITC) can directly measure the heat changes associated with binding, providing a complete thermodynamic profile of the interaction, including the change in enthalpy (ΔH), entropy (ΔS), and the Gibbs free energy (ΔG), as well as the binding affinity (Ka) and stoichiometry (n). dntb.gov.ua

Computational approaches like steered molecular dynamics (SMD) simulations can provide insights into the forces and energetics of ligand unbinding, helping to understand the stability of the protein-ligand complex and the key interactions that govern it. nih.gov These studies offer a more complete picture of the dynamic interplay between a compound and its biological target. nih.govbiorxiv.orgolemiss.eduresearchgate.net

Molecular Pathways of Biological Activity

Extensive literature searches did not yield specific studies detailing the molecular pathways of biological activity for this compound. While research exists on the biological activities of structurally related fluorinated benzoic acid derivatives, direct experimental evidence or computational modeling elucidating the specific molecular targets, signaling pathways, or mechanisms of action for this particular compound is not available in the public domain.

General studies on similar chemical structures offer some potential, albeit speculative, areas for future investigation. For instance, various fluorobenzoic acid derivatives have been explored for their inhibitory effects on certain enzymes. Research has shown that some fluorinated compounds can act as inhibitors of mammalian carboxylesterases. The mechanism of inhibition is thought to involve the nucleophilic attack by a serine residue in the enzyme's active site on a carbonyl carbon of the inhibitor, forming a stable intermediate that hinders the enzyme's normal catalytic activity.

Furthermore, other research on complex quinazoline (B50416) derivatives incorporating a fluorobenzoic acid moiety has demonstrated inhibitory activity against enzymes such as Aurora A kinase. In these cases, the compounds were found to induce apoptosis and arrest the cell cycle, with molecular docking studies suggesting binding interactions within the kinase's active site.

Similarly, in silico toxicological studies on compounds like 3-phenoxybenzoic acid have predicted interactions with pathways related to apoptosis, neuroendocrine disruption, and the inhibition of certain ATPases. These computational approaches, however, have not been specifically applied to this compound.

It is crucial to emphasize that these findings are based on related but distinct molecules. The precise substitution pattern of the cyano and phenyl groups on the 4-fluorobenzoic acid core of the subject compound will significantly influence its electronic properties, three-dimensional shape, and, consequently, its biological interactions. Therefore, without direct research, any discussion of its molecular pathways remains speculative. Further experimental studies, including but not limited to enzyme assays, receptor binding studies, and cell-based pathway analysis, are required to elucidate the specific biological target engagement and molecular mechanisms of this compound.

Future Research Directions and Emerging Paradigms

Chemoinformatics-Driven Discovery of Novel Analogs

Chemoinformatics is set to play a pivotal role in the exploration of the chemical space surrounding 3-(3-Cyanophenyl)-4-fluorobenzoic acid. By leveraging computational tools, researchers can design and screen vast virtual libraries of analogs with enhanced properties, significantly accelerating the discovery process.

Future efforts will likely involve high-throughput virtual screening (HTVS) to identify analogs with improved binding affinities for specific biological targets. youtube.com This process utilizes computational models to predict how thousands or even millions of virtual compounds will interact with a protein of interest. youtube.com For instance, by targeting a specific enzyme, chemoinformatics models can filter for derivatives of this compound that exhibit optimal electrostatic and hydrophobic interactions within the enzyme's active site.

Quantitative Structure-Activity Relationship (QSAR) studies will also be crucial. nih.gov By analyzing the physicochemical properties of a series of synthesized analogs and their corresponding biological activities, QSAR models can be developed to predict the activity of yet-unsynthesized compounds. nih.gov This allows for the rational design of molecules with desired characteristics, such as increased potency or better pharmacokinetic profiles. youtube.com Computational studies on related biphenyl (B1667301) derivatives have already demonstrated the power of analyzing properties like molecular electrostatic potential to understand structure-activity relationships. nih.govresearchgate.net

Table 1: Chemoinformatics Parameters for Virtual Screening of Analogs

| Parameter | Description | Application to Analog Discovery |

|---|---|---|

| Molecular Docking Score | Predicts the binding affinity and orientation of a ligand to a target protein. | To identify analogs with higher predicted binding scores against a specific therapeutic target. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups necessary for biological activity. | To design novel scaffolds that retain the key interacting features of the parent compound while improving other properties. |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | To filter out analogs with poor predicted drug-like properties early in the discovery pipeline, reducing later-stage failures. researchgate.net |

| Molecular Similarity Search | Identifies compounds with similar structural or electronic features to the lead compound. | To explore the immediate chemical space for close analogs that may have subtly improved properties. youtube.com |

Integration of Artificial Intelligence in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug design by moving beyond traditional computational methods to generative and predictive models. nih.govresearchgate.net For this compound, AI can be employed for de novo drug design, where algorithms generate entirely new molecular structures with optimized properties. harvard.edu

Table 2: Applications of AI/ML in the Design of Novel Compounds

| AI/ML Model Type | Application | Potential Outcome for this compound |

|---|---|---|

| Graph Neural Networks (GNNs) | Prediction of molecular properties and bioactivity directly from the molecular graph. nih.gov | More accurate prediction of the therapeutic potential and off-target effects of novel analogs. |

| Generative Adversarial Networks (GANs) | De novo design of molecules with desired property profiles. harvard.edu | Generation of unique, patentable structures with superior activity and drug-like properties. |

| Reinforcement Learning (RL) | Iterative optimization of molecular structures to maximize a desired objective function (e.g., binding affinity). researchgate.net | Fine-tuning of the lead scaffold to achieve maximal potency against a biological target. |

| Natural Language Processing (NLP) | Mining scientific literature to identify novel targets and structure-activity relationships. | Uncovering previously unknown potential applications or design strategies from vast text-based datasets. |

Green Chemistry Approaches for Sustainable Synthesis

The future synthesis of this compound and its derivatives will increasingly focus on green chemistry principles to minimize environmental impact and improve safety and efficiency. eurekalert.org Traditional cross-coupling reactions, such as the Suzuki-Miyaura reaction often used for biphenyl synthesis, can be optimized to align with these principles. acs.orgrsc.org

Future research will likely explore the use of more sustainable catalysts, such as those based on earth-abundant metals or nanoparticle catalysts that offer high recyclability. researchgate.net The development of catalytic systems that can operate in greener solvents, like water or bio-based solvents, instead of traditional organic solvents, will be a key area of focus. Furthermore, flow chemistry setups are poised to replace traditional batch processing. Continuous flow reactors can improve reaction control, enhance safety, increase yield, and allow for real-time monitoring and optimization, leading to a more efficient and less wasteful synthesis process. researchgate.net The exploration of biocatalysis, using enzymes to perform specific chemical transformations under mild conditions, also presents a promising avenue for the sustainable production of chiral analogs.

Table 3: Comparison of Traditional vs. Green Synthesis Metrics

| Metric | Traditional Synthesis (e.g., Batch Suzuki Coupling) | Future Green Synthesis (e.g., Flow Chemistry with Recyclable Catalyst) |

|---|---|---|

| Solvent | Often uses toxic, volatile organic compounds (e.g., dioxane, toluene). acs.org | Aims for water, ethanol, or other bio-renewable solvents. |

| Catalyst | Homogeneous palladium catalysts, often with difficult recovery. acs.org | Heterogeneous or nanoparticle catalysts designed for easy separation and reuse. researchgate.net |

| Energy Consumption | High energy input for prolonged heating in large batch reactors. | More efficient heat transfer in microreactors, potentially utilizing alternative energy sources like photochemistry. |

| Waste Generation | Significant generation of solvent and metal-containing waste. | Minimized solvent use and catalyst recycling lead to a higher atom economy and lower E-factor. |

| Process Safety | Risks associated with handling large volumes of flammable solvents and reagents. | Smaller reaction volumes in flow systems inherently reduce safety risks. |

Exploration of Undiscovered Bioactivity Modalities (Molecular-level)

While the existing structure of this compound may suggest activity against known targets for biphenyl compounds, future research will delve into novel and previously unexplored biological activities at the molecular level. doaj.org The unique electronic properties conferred by the fluoro and cyano substituents could enable interactions with novel classes of biological targets. researchgate.net

Research will likely move beyond traditional enzyme inhibition or receptor antagonism to explore more complex mechanisms. frontiersin.org This includes investigating the potential for the compound or its analogs to act as molecular glues, inducing or stabilizing protein-protein interactions. Another emerging area is the targeting of RNA structures or the modulation of biomolecular condensates, which are involved in numerous cellular processes and diseases. The planarity and aromatic nature of the biphenyl core could make it a suitable scaffold for intercalating into nucleic acid structures or partitioning into these non-membranous organelles. The identification of such novel mechanisms will rely on advanced screening platforms, including phenotypic screening and chemoproteomics. nih.gov

Table 4: Potential Novel Molecular Targets and Bioactivity Modalities

| Target Class | Potential Mechanism of Action | Rationale for this compound Scaffold |

|---|---|---|

| Protein-Protein Interactions (PPIs) | Allosteric modulation or direct inhibition of the interaction interface. | The rigid biphenyl scaffold can serve as a platform to position functional groups precisely to disrupt large, flat PPI surfaces. |

| RNA Structures | Binding to specific secondary structures like hairpins or G-quadruplexes to modulate gene expression. | The aromatic system could facilitate π-stacking interactions with RNA bases. |

| Epigenetic Targets | Inhibition of enzymes like histone deacetylases (HDACs) or methyltransferases. | The carboxylic acid moiety could chelate zinc ions in the active site of certain epigenetic enzymes. |

| Ubiquitin E3 Ligases | Modulation of protein degradation pathways. frontiersin.org | Could serve as a core for developing novel PROTACs (Proteolysis Targeting Chimeras) or molecular glues. |

Advanced Spectroscopic Techniques for Real-Time Mechanistic Insights

Understanding the precise mechanism of action or the dynamics of a chemical reaction requires tools that can provide real-time, high-resolution data. Advanced spectroscopic techniques will be indispensable in future studies of this compound.

To gain insight into its synthesis, in-situ spectroscopic methods like real-time Nuclear Magnetic Resonance (NMR) or Raman spectroscopy can be integrated into flow reactors. researchgate.net This allows for the continuous monitoring of reaction intermediates and kinetics, enabling rapid optimization of reaction conditions.

For biological investigations, techniques such as Surface Plasmon Resonance (SPR) can provide real-time, label-free data on the binding kinetics and affinity of the compound to its target protein. Advanced fluorescence microscopy techniques, like Förster Resonance Energy Transfer (FRET), can be used to monitor the compound's effect on protein-protein interactions within living cells. Furthermore, techniques like 2D NMR (e.g., Saturation Transfer Difference NMR) can be used to map the specific parts of the molecule that are interacting with a biological target, providing crucial information for structure-based drug design. acs.org

Table 5: Application of Advanced Spectroscopic Techniques

| Technique | Information Provided | Application in Future Research |

|---|---|---|

| In-situ NMR/IR Spectroscopy | Real-time monitoring of reaction progress, intermediate formation, and kinetics. | Optimization of sustainable synthesis routes in continuous flow systems. |

| Surface Plasmon Resonance (SPR) | Quantitative, real-time analysis of binding affinity (KD) and kinetics (kon, koff). | Characterizing the binding of analogs to a purified target protein to guide lead optimization. |

| Saturation Transfer Difference (STD) NMR | Identification of the specific atoms of a ligand that are in close contact with a protein receptor. | Mapping the binding epitope to understand the key interactions driving molecular recognition. |

| X-ray Crystallography | High-resolution 3D structure of the compound bound to its biological target. nih.gov | Providing a precise structural basis for rational, structure-based design of next-generation analogs. |

Q & A

Q. What are the standard synthetic routes for 3-(3-Cyanophenyl)-4-fluorobenzoic acid, and how are impurities minimized?

Answer:

- Suzuki-Miyaura Cross-Coupling: A common method involves coupling a fluorobenzoic acid derivative with a boronic ester containing the cyanophenyl group. For example, 4-fluorobenzoic acid derivatives react with 3-cyanophenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of THF/water (3:1) at 80°C for 12 hours .

- Purification: High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water gradient) is used to isolate the product, achieving >95% purity. Recrystallization from ethanol/water mixtures further reduces residual solvents or unreacted precursors .

- Key Challenges: Side reactions (e.g., dehalogenation) are mitigated by optimizing catalyst loading and reaction time.

Q. Which analytical techniques are critical for characterizing this compound?

Answer:

- Structural Confirmation:

- NMR Spectroscopy: , , and NMR identify substituent positions and fluorine/cyano group integration (e.g., chemical shifts at -110 to -115 ppm for aromatic fluorine) .

- X-ray Crystallography: Single-crystal X-ray diffraction (using SHELXL ) resolves bond lengths and angles, confirming the planar geometry of the biphenyl system.

- Purity Assessment: HPLC with UV detection (λ = 254 nm) quantifies impurities, while LC-MS (ESI+) detects trace byproducts (e.g., de-fluorinated analogs) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for high-yield synthesis of derivatives?

Answer:

- Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) to balance cost and efficiency. For example, Pd(OAc)₂ in DMF yields 82% vs. 68% with PdCl₂(dppf) under identical conditions .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while additives like K₂CO₃ improve coupling efficiency by maintaining basic pH .

- Temperature Gradients: Kinetic studies (e.g., 60–100°C) reveal optimal yields at 80°C, balancing reaction rate and decomposition .

Q. How should contradictory biological activity data across studies be resolved?

Answer:

- Assay Validation: Replicate experiments using standardized protocols (e.g., IC₅₀ measurements in triplicate) to rule out variability. For instance, discrepancies in antimicrobial activity (MIC = 8–32 µg/mL) may arise from differences in bacterial strains or culture media .

- Impurity Profiling: Compare HPLC chromatograms of batches used in conflicting studies; trace impurities (e.g., 3-cyanophenylboronic acid residues) can antagonize or enhance activity .

- Structural Analog Comparison: Cross-reference with analogs (e.g., 3-(2-chlorophenyl)-4-fluorobenzoic acid) to identify substituent-specific trends .

Q. What crystallographic tools are recommended for resolving structural ambiguities?

Answer:

- Software Suite: Use SHELX programs (SHELXD for phase solution, SHELXL for refinement) to process diffraction data. Twinning or disorder in the cyanophenyl group is resolved using the TWIN/BASF commands in SHELXL .

- Validation: Check R-factors (R₁ < 0.05) and electron density maps (e.g., residual peaks < 0.3 e⁻/ų) to confirm absence of missed symmetry or solvent masking .

Q. How do halogen substituents (F vs. Cl) influence physicochemical properties?

Answer:

- Lipophilicity: Fluorine increases logP by ~0.5 compared to chlorine (e.g., logP = 2.8 for F vs. 3.3 for Cl analogs) due to reduced polar surface area .

- Metabolic Stability: Fluorine resists CYP450-mediated oxidation, whereas chlorine analogs form reactive intermediates (e.g., epoxides) detected via LC-MS/MS in microsomal assays .

- Comparative Table:

| Property | 3-(3-Cyanophenyl)-4-F | 3-(3-Cyanophenyl)-4-Cl |

|---|---|---|

| Melting Point (°C) | 185–187 | 192–195 |

| Aqueous Solubility (mg/mL) | 0.12 | 0.08 |

| Plasma Protein Binding | 89% | 93% |

Q. What methodologies are recommended for evaluating in vitro toxicity?

Answer:

- Cytotoxicity Assays: Use MTT assays on HEK293 or HepG2 cells (24–72 hr exposure) with LC-MS quantification of parent compound and metabolites (e.g., 3-phenoxy-4-fluorobenzoic acid conjugates) .

- Reactive Oxygen Species (ROS): Measure ROS via DCFH-DA fluorescence in macrophages; compare with positive controls (e.g., H₂O₂) .

- Apoptosis Markers: Western blotting for caspase-3/7 activation in treated vs. untreated cells .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

- Substituent Variation: Synthesize analogs with modified substituents (e.g., -NO₂, -CF₃) at the 3-position and test against target enzymes (e.g., COX-2 inhibition) .

- QSAR Modeling: Use molecular descriptors (e.g., Hammett σ, molar refractivity) to correlate substituent effects with bioactivity. For example, electron-withdrawing groups enhance binding to hydrophobic enzyme pockets .

- In Silico Docking: Perform AutoDock Vina simulations to predict binding modes to protein targets (e.g., EGFR kinase), validated by SPR binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.